3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)azetidine
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Overview
Description
3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)azetidine is a boronic ester compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. The compound features a boron atom bonded to a dioxaborolane ring and an azetidine moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)azetidine typically involves the reaction of azetidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the boronic ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form boronic acids or alcohols.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve solvents like tetrahydrofuran (THF) or dichloromethane (DCM) and may require specific temperatures and pressures to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized azetidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)azetidine is used as a building block for the synthesis of complex organic molecules. Its boronic ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Biology and Medicine
Boronic esters are known for their ability to inhibit proteases and other enzymes, making them promising candidates for therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique reactivity allows for the incorporation of boron atoms into various material structures, enhancing their properties .
Mechanism of Action
The mechanism by which 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)azetidine exerts its effects involves the interaction of the boronic ester group with specific molecular targets. Boronic esters can form reversible covalent bonds with diols and other nucleophiles, allowing them to modulate the activity of enzymes and other proteins. This interaction can lead to the inhibition of enzymatic activity or the stabilization of protein structures .
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine
Uniqueness
Compared to these similar compounds, 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)azetidine stands out due to its azetidine moiety, which imparts unique steric and electronic properties. This makes it particularly useful in reactions requiring specific spatial arrangements and electronic characteristics .
Biological Activity
3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)azetidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula : C₁₃H₁₉B₃O₃
- Molecular Weight : 234.102 g/mol
- CAS Number : 885693-20-9
- Appearance : Colorless to yellow oil
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety suggests potential applications in drug discovery, particularly in the modulation of enzyme activity and receptor interactions.
Antimicrobial Activity
Recent studies have reported that derivatives of dioxaborolane compounds exhibit antimicrobial properties. For instance:
- Compounds structurally similar to this compound demonstrated activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium abscessus, with Minimum Inhibitory Concentration (MIC) values ranging from 4–8 µg/mL .
Anticancer Activity
Research indicates that azetidine derivatives can exhibit anticancer properties:
- A related compound was shown to inhibit cell proliferation in cancer cell lines with an IC₅₀ value of 0.126 µM. This compound also displayed selective toxicity against cancer cells compared to normal cells .
Case Study 1: Antimicrobial Efficacy
In a comparative study assessing the efficacy of various boron-containing compounds against Mycobacterium species:
- The tested compound showed significant antibacterial activity with MIC values indicating effective inhibition of bacterial growth. The study highlighted the potential for developing new antibiotics based on the dioxaborolane structure .
Case Study 2: Anticancer Properties
Another study investigated the effect of azetidine derivatives on triple-negative breast cancer (TNBC):
- The compound demonstrated a marked reduction in tumor growth in vivo models. Treatment led to over a 2-log reduction in tumor size compared to controls and showed favorable pharmacokinetics with moderate exposure levels (C_max = 592 ± 62 mg/mL) .
Pharmacokinetics and Toxicity
Pharmacokinetic studies have shown that compounds similar to this compound exhibit:
- Absorption : Moderate absorption rates with significant plasma stability.
- Elimination : Slow elimination rates suggest prolonged action within the body.
Toxicity assessments indicate that these compounds can be administered at high doses (up to 800 mg/kg) without significant adverse effects observed in animal models .
Properties
Molecular Formula |
C10H20BNO2 |
---|---|
Molecular Weight |
197.08 g/mol |
IUPAC Name |
3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine |
InChI |
InChI=1S/C10H20BNO2/c1-9(2)10(3,4)14-11(13-9)5-8-6-12-7-8/h8,12H,5-7H2,1-4H3 |
InChI Key |
OIEPOUXJFKIYOK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CNC2 |
Origin of Product |
United States |
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